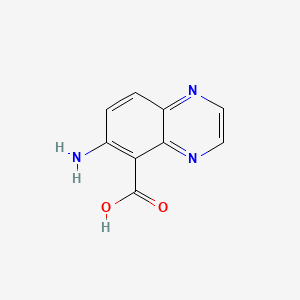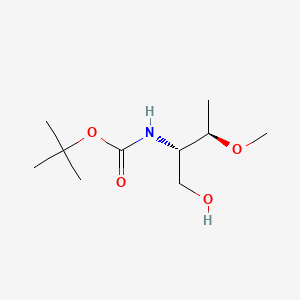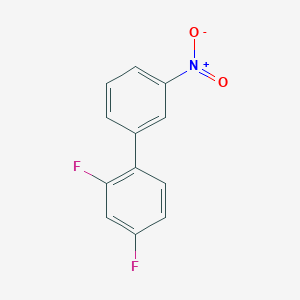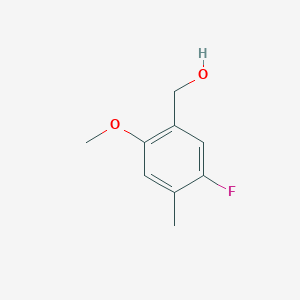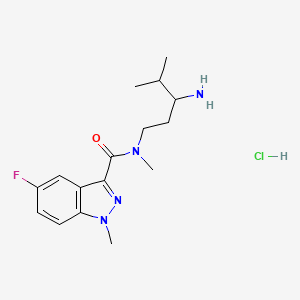
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an indazole ring, a fluorine atom, and an amino group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The introduction of the fluorine atom is usually achieved through electrophilic fluorination reactions. The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow reactors allow for precise control of reaction parameters, leading to more efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indazole derivatives with varying substituents, such as:
- N-(3-amino-4-methylphenyl)benzamide
- N-(3-amino-4-methylpentyl)-N’-ethyl-N-methylpentanediamide hydrochloride
Uniqueness
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride is unique due to the presence of the fluorine atom and the specific arrangement of functional groups.
Propiedades
Fórmula molecular |
C16H24ClFN4O |
|---|---|
Peso molecular |
342.84 g/mol |
Nombre IUPAC |
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethylindazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H23FN4O.ClH/c1-10(2)13(18)7-8-20(3)16(22)15-12-9-11(17)5-6-14(12)21(4)19-15;/h5-6,9-10,13H,7-8,18H2,1-4H3;1H |
Clave InChI |
WEELQAZERMRFLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCN(C)C(=O)C1=NN(C2=C1C=C(C=C2)F)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
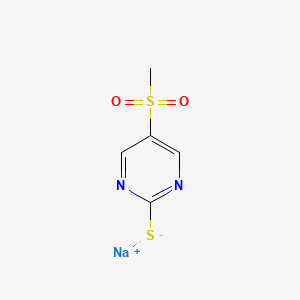
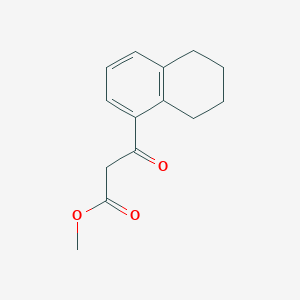
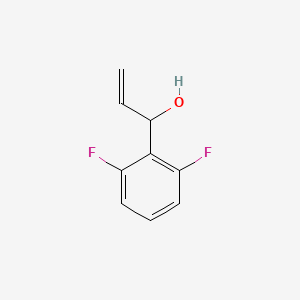

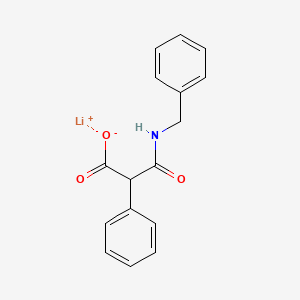
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
